molecular formula C8H8N2O B1447824 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1427503-36-3

2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Cat. No.: B1447824
CAS No.: 1427503-36-3
M. Wt: 148.16 g/mol
InChI Key: CQEACWYFDQQSTB-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has been shown to interact with several key biomolecules in biochemical reactions. Notably, it has demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play crucial roles in cell proliferation, differentiation, and survival. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .

Cellular Effects

In cellular studies, this compound has been observed to exert significant effects on various cell types. For instance, it inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis . Additionally, the compound reduces the migration and invasion abilities of these cancer cells, suggesting its potential as an anti-metastatic agent . The inhibition of FGFR signaling by this compound disrupts critical cell signaling pathways, leading to altered gene expression and impaired cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of FGFRs. This binding prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades . By blocking the FGFR signaling pathway, the compound effectively halts the proliferation and survival signals in cancer cells. Additionally, the inhibition of FGFRs leads to changes in gene expression profiles, further contributing to its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have indicated that continuous exposure to the compound results in sustained inhibition of cancer cell proliferation and migration

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites These metabolites may retain some biological activity or be further conjugated and excreted

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound predominantly localizes to the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may influence its distribution to specific cellular compartments or organelles . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action.

Properties

IUPAC Name

2-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEACWYFDQQSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.